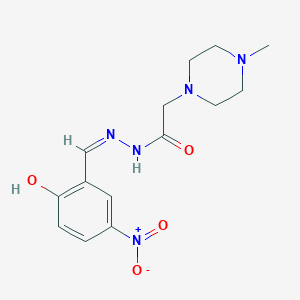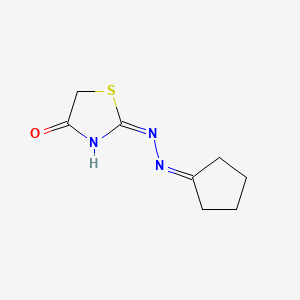![molecular formula C15H19N3O B3724682 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone, also known as PNU-142633, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Pfizer in 2003 and has since been investigated for its ability to inhibit various biological pathways.
Wirkmechanismus
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone exerts its effects by binding to the active site of its target enzymes and inhibiting their activity. For example, it has been shown to bind to the catalytic domain of PDE10A and block its ability to hydrolyze cyclic nucleotides. This leads to an increase in intracellular cyclic nucleotide levels, which can affect a variety of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific pathways that it inhibits. For example, inhibition of PDE10A can lead to an increase in dopamine and glutamate signaling, which has been shown to improve cognitive function in animal models. Inhibition of AKT and GSK-3β can affect glucose metabolism and cell proliferation, which has potential implications for the treatment of diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone is that it is a small molecule inhibitor, which makes it relatively easy to administer and study in laboratory settings. It has also been shown to be selective for its target enzymes, which reduces the likelihood of off-target effects. However, one limitation of this compound is that it has relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have implications for the treatment of schizophrenia and other psychiatric disorders. Another area of interest is the exploration of this compound's effects on glucose metabolism and cancer cell proliferation, which could have implications for the treatment of diabetes and cancer. Finally, there is potential for the development of this compound as a tool for studying the specific pathways that it inhibits, which could lead to a better understanding of their roles in normal and pathological physiology.
Wissenschaftliche Forschungsanwendungen
2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes and signaling pathways, including phosphodiesterase 10A (PDE10A), protein kinase B (AKT), and glycogen synthase kinase 3 beta (GSK-3β). These pathways are involved in a variety of cellular processes, including neurotransmitter signaling, cell proliferation, and glucose metabolism.
Eigenschaften
IUPAC Name |
2-[(4-methylpiperidin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-8-18(9-7-11)10-14-16-13-5-3-2-4-12(13)15(19)17-14/h2-5,11H,6-10H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGIWCUHMKYSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724602.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one](/img/structure/B3724609.png)
![2-acetyl-3-[(3,4-dimethylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3724614.png)

![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B3724638.png)
![2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3724648.png)
![2-(4-biphenylyloxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3724654.png)
![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3724671.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-furoate](/img/structure/B3724690.png)
![2-[(4-chlorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3724692.png)

![2-{1-phenyl-3-[2-(2-thienyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B3724706.png)
methyl]amino}-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propanoate](/img/structure/B3724712.png)
